molecular formula C21H22N4O3 B11025815 N-(1H-benzimidazol-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(1H-benzimidazol-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11025815
M. Wt: 378.4 g/mol
InChI Key: RIANIQADDJTOCL-UHFFFAOYSA-N
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Description

Compound X , is a complex organic molecule with the following chemical formula:

C20H21N3O3\text{C}_{20}\text{H}_{21}\text{N}_3\text{O}_3C20​H21​N3​O3​

. It contains a benzimidazole ring, an oxopyrrolidine moiety, and an ethyl group linked to a methoxyphenyl substituent.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for Compound X, but one common method involves the condensation of 2-(2-methoxyphenyl)ethylamine with 1H-benzimidazole-6-carboxylic acid. The resulting intermediate is then cyclized to form the oxopyrrolidine ring .

Reaction Conditions: The reaction typically occurs under mild acidic conditions, with appropriate catalysts and solvents. The choice of reagents and reaction conditions may vary depending on the specific synthetic route employed.

Industrial Production: Compound X is industrially produced through scalable processes that optimize yield and purity. Large-scale synthesis involves efficient purification techniques and quality control measures.

Chemical Reactions Analysis

Reactivity: Compound X undergoes various chemical reactions:

    Oxidation: It can be oxidized to form its corresponding N-oxide or other derivatives.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions.

    Hydrolysis: The amide linkage is susceptible to hydrolysis under specific conditions.

Common Reagents:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or alkoxides.

    Hydrolysis: Acidic or basic hydrolysis conditions.

Major Products: The major products depend on the specific reaction and conditions. For example, oxidation yields the N-oxide derivative, while reduction produces the alcohol form.

Scientific Research Applications

Compound X finds applications in various fields:

    Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Chemical Biology: Used as a probe to study enzyme mechanisms or protein-ligand interactions.

    Industry: Employed in the synthesis of other compounds or as a building block for drug discovery.

Mechanism of Action

The exact mechanism of action remains an active area of research. Compound X likely interacts with specific molecular targets, modulating cellular pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Compound X stands out due to its benzimidazole-oxopyrrolidine hybrid structure. Similar compounds include 2-methylbenzimidazole and N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea , but none share its exact combination of functional groups.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H22N4O3/c1-28-19-5-3-2-4-14(19)8-9-25-12-15(10-20(25)26)21(27)24-16-6-7-17-18(11-16)23-13-22-17/h2-7,11,13,15H,8-10,12H2,1H3,(H,22,23)(H,24,27)

InChI Key

RIANIQADDJTOCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCN2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)N=CN4

Origin of Product

United States

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